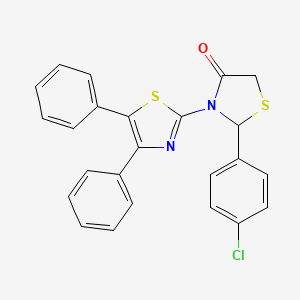![molecular formula C18H17N3O8 B15000502 Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate CAS No. 1173556-22-3](/img/structure/B15000502.png)
Dimethyl 2,2'-[{4-[(4-nitrophenyl)diazenyl]benzene-1,3-diyl}bis(oxy)]diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include esterification, diazotization, and coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to maintain consistency and efficiency. Industrial production methods also emphasize the importance of safety measures and environmental considerations, such as waste management and solvent recovery .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy and oxoethoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of METHYL 2-[3-(2-METHOXY-2-OXOETHOXY)-4-[(1E)-2-(4-NITROPHENYL)DIAZEN-1-YL]PHENOXY]ACETATE involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, thereby modulating their activity. The nitrophenyl diazenyl group, in particular, plays a crucial role in its biological effects by participating in redox reactions and forming reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- METHYL 3-METHOXY-2-(2-METHOXY-2-OXOETHOXY)BENZOATE
- METHYL 2-(2-METHOXY-2-OXOETHYL)BENZOATE
- METHYL 4-METHOXY-2-(2-METHOXY-2-OXOETHOXY)BENZOATE
Uniqueness
The presence of the nitrophenyl diazenyl group, in particular, sets it apart from similar compounds, providing unique redox properties and biological activity .
Propriétés
Numéro CAS |
1173556-22-3 |
|---|---|
Formule moléculaire |
C18H17N3O8 |
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[(4-nitrophenyl)diazenyl]phenoxy]acetate |
InChI |
InChI=1S/C18H17N3O8/c1-26-17(22)10-28-14-7-8-15(16(9-14)29-11-18(23)27-2)20-19-12-3-5-13(6-4-12)21(24)25/h3-9H,10-11H2,1-2H3 |
Clé InChI |
DSIVLAHNIPYJQG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)COC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


acetate](/img/structure/B15000429.png)

![3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B15000440.png)
![4-Acetyl-N-{spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-YL}benzamide](/img/structure/B15000443.png)
![4-(4-Chlorophenyl)-6-{4-[(7-chloroquinolin-4-yl)amino]phenyl}-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B15000444.png)
![4,5-dimethoxy-8-(4-methoxyphenyl)-7H-[1,3]dioxolo[4,5-f]chromen-7-one](/img/structure/B15000459.png)
![7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15000466.png)

![N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-2-chloro-4-methylbenzamide](/img/structure/B15000473.png)
![3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-hydroxy-5-methylphenyl)propanamide](/img/structure/B15000486.png)
![12-ethyl-12-methyl-5-methylsulfanyl-3-(2-phenylethylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B15000495.png)
![ethyl 6-(2-bromobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B15000503.png)
![N-[4-(7,8-dimethoxy-1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)phenyl]acetamide](/img/structure/B15000506.png)
![8-(methoxymethyl)-6-methyl-12-(trifluoromethyl)-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B15000508.png)
